2-Chloro-1,1-difluorocyclohexane

Physical Property Comparison Purification Process Chemistry

2-Chloro-1,1-difluorocyclohexane (CAS 86660-40-4) is a halogenated cyclohexane derivative characterized by a gem‑difluoromethylene unit at position 1 and a chlorine atom at position 2. With a molecular formula of C₆H₉ClF₂, a molecular weight of 154.59 g/mol, a predicted density of 1.16±0.1 g/cm³, and a boiling point of 82–83 °C at 60 Torr , this compound serves as a versatile intermediate in organic synthesis.

Molecular Formula C6H9ClF2
Molecular Weight 154.58
CAS No. 86660-40-4
Cat. No. B2722845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1,1-difluorocyclohexane
CAS86660-40-4
Molecular FormulaC6H9ClF2
Molecular Weight154.58
Structural Identifiers
SMILESC1CCC(C(C1)Cl)(F)F
InChIInChI=1S/C6H9ClF2/c7-5-3-1-2-4-6(5,8)9/h5H,1-4H2
InChIKeyNBLOIUSLEWOOKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-1,1-difluorocyclohexane (CAS 86660-40-4): Sourcing Guide for a Dual-Halogenated Cyclohexane Building Block


2-Chloro-1,1-difluorocyclohexane (CAS 86660-40-4) is a halogenated cyclohexane derivative characterized by a gem‑difluoromethylene unit at position 1 and a chlorine atom at position 2 . With a molecular formula of C₆H₉ClF₂, a molecular weight of 154.59 g/mol, a predicted density of 1.16±0.1 g/cm³, and a boiling point of 82–83 °C at 60 Torr , this compound serves as a versatile intermediate in organic synthesis. Its dual-halogenation pattern offers distinct reactivity profiles compared to mono‑halogenated or alternative difluorocyclohexane analogs, enabling selective functionalization in the construction of complex molecular scaffolds .

Why 2-Chloro-1,1-difluorocyclohexane Cannot Be Interchanged with Other Difluorocyclohexane Analogs


The presence and position of the chlorine substituent adjacent to the gem‑difluoro group in 2‑chloro‑1,1‑difluorocyclohexane impart unique conformational and electronic properties that fundamentally differentiate it from simple 1,1‑difluorocyclohexane or other halogenated analogs [1]. Conformational studies reveal that the introduction of a 2‑substituent shifts the conformational equilibrium toward the axial conformer relative to monosubstituted cyclohexanes, due to dipole‑dipole repulsion in the equatorial conformer [2]. This altered conformational landscape directly impacts reactivity, steric accessibility, and the compound's suitability for stereoselective transformations, rendering generic substitution with other difluorocyclohexanes scientifically unsound without specific experimental validation [1][2].

Quantitative Differentiation Evidence for 2-Chloro-1,1-difluorocyclohexane Versus Closest Analogs


Boiling Point Differentiation: 2-Chloro-1,1-difluorocyclohexane vs. 1,1-Difluorocyclohexane

2‑Chloro‑1,1‑difluorocyclohexane exhibits a significantly lower boiling point under reduced pressure compared to the non‑chlorinated analog 1,1‑difluorocyclohexane . This difference arises from the reduced molecular symmetry and altered intermolecular forces conferred by the chlorine substituent .

Physical Property Comparison Purification Process Chemistry

Conformational Equilibrium Shift in 2-Substituted 1,1-Difluorocyclohexanes

Low‑temperature ¹⁹F NMR and PMR spectroscopic investigations demonstrate that the conformational equilibrium in the series of 2‑substituted 1,1‑difluorocyclohexanes is displaced toward the axial conformer compared to the corresponding monosubstituted cyclohexanes [1]. This shift is attributed to dipole‑dipole repulsion in the equatorial conformer [1].

Conformational Analysis Stereoelectronic Effects Structure-Activity Relationship

Comparative Density and Physical Form: 2-Chloro-1,1-difluorocyclohexane vs. 2-Bromo-1,1-difluorocyclohexane

The replacement of chlorine with bromine at the 2‑position in the 1,1‑difluorocyclohexane scaffold results in a substantial increase in molecular weight and density, reflecting the heavier halogen atom . The chloro‑derivative offers a lower density (1.16 g/cm³) compared to its bromo‑analog (1.51 g/cm³) .

Physical Property Comparison Halogen Effects Synthetic Intermediate Selection

Unique 2-Chloro-1,1-difluoro Substitution Pattern as a Versatile Synthetic Handle

The 2‑chloro‑1,1‑difluoro substitution pattern provides two orthogonal reactive sites: the gem‑difluoromethylene unit, which imparts metabolic stability and modulates lipophilicity, and the chlorine atom, which serves as a handle for nucleophilic substitution or cross‑coupling reactions [1]. This dual functionality is not present in simple 1,1‑difluorocyclohexane (CAS 371‑90‑4) or 2‑bromo‑1,1‑difluorocyclohexane (CAS 86660‑41‑5) in the same reactive balance, as the bromo‑analog offers a more labile leaving group that may not be suitable for all reaction conditions [1].

Synthetic Methodology Building Block Utility Functional Group Compatibility

Optimal Application Scenarios for 2-Chloro-1,1-difluorocyclohexane Based on Differentiated Evidence


Synthesis of Conformationally Constrained Bioisosteres in Medicinal Chemistry

The documented shift in conformational equilibrium toward the axial conformer in 2‑substituted 1,1‑difluorocyclohexanes [1] makes 2‑chloro‑1,1‑difluorocyclohexane a valuable precursor for the synthesis of conformationally constrained bioisosteres. The axial preference influences the spatial presentation of functional groups, which can be exploited to optimize binding interactions with biological targets. This is particularly relevant in drug discovery programs where the cyclohexane core serves as a scaffold for presenting pharmacophores in a defined three‑dimensional orientation [1].

Stepwise Functionalization for Complex Molecule Construction

The orthogonal reactivity of the gem‑difluoro group and the chlorine substituent [2] enables a sequential functionalization strategy. The chlorine atom can undergo nucleophilic substitution or transition metal‑catalyzed cross‑coupling reactions while the difluoromethylene unit remains intact, providing a handle for subsequent modifications or serving as a metabolically stable motif in the final molecule [2]. This stepwise approach is valuable in the synthesis of agrochemicals and pharmaceuticals where precise control over functional group installation is critical.

Precursor for Organometallic and Radical Cyclization Reactions

The 2‑chloro‑1,1‑difluoro motif can serve as a precursor for the generation of reactive intermediates in radical cyclization reactions. As demonstrated in related systems, gem‑difluorocyclohexane derivatives can be accessed via intramolecular trapping of difluoroalkyl radicals [3]. The chlorine substituent provides a site for initial radical generation or functional group interconversion, enabling the construction of more complex fluorinated cyclohexane frameworks with defined stereochemistry [3].

Evaluation of Fluorine Substituent Effects in Liquid Crystal Design

The distinct conformational and electronic properties imparted by the 2‑chloro‑1,1‑difluoro substitution pattern [1] are relevant to the design of liquid crystalline materials, where the interplay between molecular shape, polarity, and packing influences mesophase behavior [4]. The compound's lower boiling point and predictable density facilitate its handling and purification in material science workflows, making it a practical building block for exploring structure‑property relationships in fluorinated liquid crystals.

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